
Anemone blue anthocyanin 4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anemone blue anthocyanin 4 is an anthocyanidin glycoside.
Wissenschaftliche Forschungsanwendungen
Anthocyanins in Plant Coloration and Attraction
Anthocyanins, such as those found in the blue-violet flowers of Anemone coronaria, contribute to the vivid coloration that attracts pollinators, enhancing plant reproduction. These pigments, including derivatives of delphinidin and cyanidin, are critical for the aesthetic and ecological roles of plants (Saitǒ et al., 2002).
Anthocyanins in Health and Nutrition
Dietary anthocyanins, such as those from Anemone coronaria, are linked with health benefits, including reduced risks of cardiovascular disease and cancer. Their antioxidant properties are vital in chronic disease prevention and contribute to the nutritional value of fruits and vegetables, making them key components of a healthy diet (Zhang, Butelli, & Martin, 2014).
Role in Plant Defense and Ecophysiology
Anthocyanins also play a significant role in plant defense mechanisms against various environmental stressors. Their involvement in ecophysiology includes protecting plants from UV radiation, pests, and diseases, showcasing the multifunctional nature of these pigments beyond mere coloration (Alappat & Alappat, 2020).
Applications in Food and Cosmetic Industries
Due to their vibrant colors and health-promoting properties, anthocyanins are increasingly used as natural colorants in the food and cosmetic industries. Their potential in developing natural, sustainable colors and supplements is significant, although their stability under various conditions remains a challenge (Khoo et al., 2017).
Biotechnological Advances and Engineering
Engineering efforts have been directed at enhancing anthocyanin production in plants and microorganisms, such as Escherichia coli, for various applications. These advancements not only increase the yield and diversity of anthocyanins but also open up new avenues for their application in pharmaceuticals, nutraceuticals, and as natural dyes (Yan et al., 2005).
Eigenschaften
Molekularformel |
C58H59O36+ |
|---|---|
Molekulargewicht |
1332.1 g/mol |
IUPAC-Name |
2-[3-[[(2R,3R,4S,5R,6S)-5-[(2S,3R,4S,5S,6R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[7-[(2S,3R,4S,5S,6R)-6-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-3,4-dihydroxyoxan-2-yl]methoxy]-3-oxopropanoyl]oxy-3-hydroxybutanedioic acid |
InChI |
InChI=1S/C58H58O36/c59-17-34-42(72)46(76)52(92-38(68)8-4-21-2-6-26(61)29(64)10-21)58(89-34)94-53-47(77)44(74)36(19-85-39(69)16-40(70)93-51(55(82)83)49(79)54(80)81)91-57(53)88-33-15-24-27(62)13-23(14-32(24)87-50(33)22-11-30(65)41(71)31(66)12-22)86-56-48(78)45(75)43(73)35(90-56)18-84-37(67)7-3-20-1-5-25(60)28(63)9-20/h1-15,34-36,42-49,51-53,56-59,72-79H,16-19H2,(H9-,60,61,62,63,64,65,66,67,68,71,80,81,82,83)/p+1/t34-,35-,36-,42-,43-,44+,45+,46+,47+,48-,49?,51?,52-,53-,56-,57-,58+/m1/s1 |
InChI-Schlüssel |
QSILDJSBWRMWKU-HFDUDUOVSA-O |
Isomerische SMILES |
C1=CC(=C(C=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C=C(C(=[O+]C4=C3)C5=CC(=C(C(=C5)O)O)O)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)COC(=O)CC(=O)OC(C(C(=O)O)O)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)OC(=O)/C=C/C8=CC(=C(C=C8)O)O)O)O)O)O)O)O |
SMILES |
C1=CC(=C(C=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC(=C4C=C(C(=[O+]C4=C3)C5=CC(=C(C(=C5)O)O)O)OC6C(C(C(C(O6)COC(=O)CC(=O)OC(C(C(=O)O)O)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC(=O)C=CC8=CC(=C(C=C8)O)O)O)O)O)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC(=C4C=C(C(=[O+]C4=C3)C5=CC(=C(C(=C5)O)O)O)OC6C(C(C(C(O6)COC(=O)CC(=O)OC(C(C(=O)O)O)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC(=O)C=CC8=CC(=C(C=C8)O)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,5S,6S,7R,9S,11R,12R,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol](/img/structure/B1254102.png)
![5-Bromoimidazo[1,2-a]pyridine](/img/structure/B1254105.png)

![1,3-Dimethyl-1h-pyrazolo[3,4-b]quinoline](/img/structure/B1254108.png)

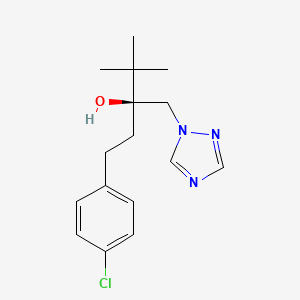
![(3S)-6,7-dimethoxy-3-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-isobenzofuran-1-one](/img/structure/B1254114.png)
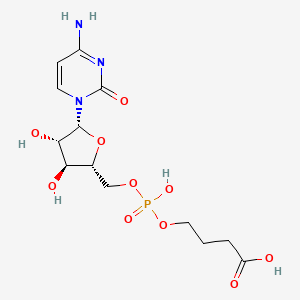
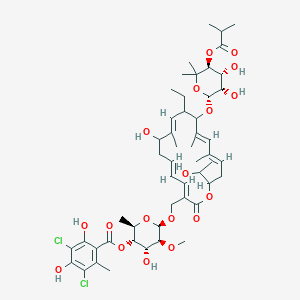
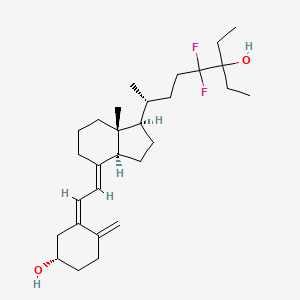
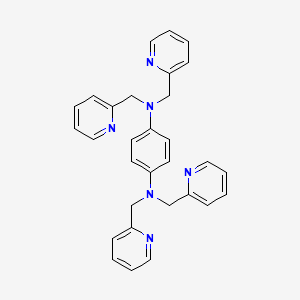
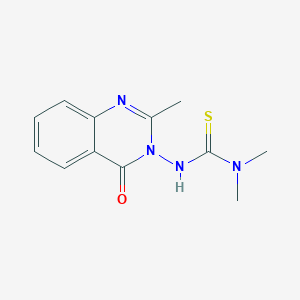
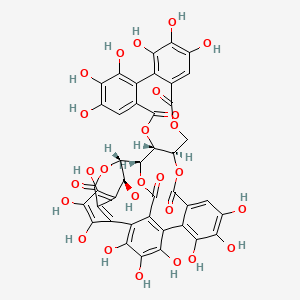
![(1R,4S,5R,9S,10S,13R,15R)-15-acetyloxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B1254126.png)
